5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538269
InChI: InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14)
SMILES:
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17538269

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
IUPAC Name 5-(6-oxo-1H-pyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14)
Standard InChI Key FAYZOIKOYHVALQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NN=C1C2=NC(=NO2)C(=O)O

Introduction

Structural and Chemical Profile

Molecular Architecture

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features a fused heterocyclic system:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding capacity .

  • 1,2,4-Oxadiazole ring: A five-membered ring containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric properties .

  • Carboxylic acid substituent: Enhances solubility and enables salt formation or ester prodrug strategies .

The molecular formula is deduced as C₇H₄N₄O₄ (calculated molecular weight: 208.13 g/mol), though experimental validation is required. Key spectral characteristics anticipated include:

  • IR: Stretching vibrations for C=O (pyridazinone: ~1670 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C=N (oxadiazole: ~1600 cm⁻¹) .

  • NMR: Distinct proton environments for pyridazinone (δ 6.5–7.5 ppm), oxadiazole (no protons), and carboxylic acid (δ 12–13 ppm) .

Tautomerism and Reactivity

The pyridazinone moiety exhibits keto-enol tautomerism, influencing electronic distribution and reactivity. The oxadiazole ring’s electron-deficient nature promotes nucleophilic substitution at position 5, while the carboxylic acid enables derivatization via esterification or amidation .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis is documented, analogous pyridazinone-oxadiazole hybrids are synthesized through:

Route 1: Cyclocondensation of Hydrazides

  • Intermediate formation: 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide reacts with nitriles under acidic conditions to form the oxadiazole ring .

  • Oxidation: Subsequent oxidation introduces the carboxylic acid group.

Route 2: Coupling Reactions

  • Mitsunobu reaction: Coupling pre-formed oxadiazole-carboxylic acid derivatives with pyridazinone alcohols using triphenylphosphine and DIAD .

  • Protection-deprotection: Tert-butyl ester protection of the carboxylic acid during synthesis, followed by TFA cleavage .

Key Reactions

Reaction TypeConditionsProducts
EsterificationROH, H₂SO₄, refluxAlkyl esters for prodrug design
Amide couplingEDC/HOBt, DMFBioactive conjugates
Nucleophilic substitutionAmines, K₂CO₃, DMSO5-Amino-oxadiazole derivatives

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Pyridazinone substitution: Electron-withdrawing groups at position 5 enhance PDE inhibition (e.g., -NO₂ improves potency 3-fold) .

  • Oxadiazole modifications: Methylation at position 3 reduces cytotoxicity while maintaining activity .

  • Carboxylic acid role: Free -COOH improves aqueous solubility (LogP: 1.2 vs. 2.9 for methyl ester) .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity (IC₅₀)
1-Benzyl-6-oxopyridazin-3-yl oxadiazoleBenzyl group enhances lipophilicityPDE-III inhibition: 0.7 μM
5-Methyl-oxadiazole-pyridazinoneMethyl improves metabolic stabilityAnti-inflammatory: 4.2 μM
Target compoundCarboxylic acid boosts solubilityPredicted dual PDE-III/COX-2 inhibition

The carboxylic acid moiety in 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid offers distinct advantages over methyl or aryl derivatives, balancing solubility and target engagement.

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